molecular formula C21H23Br4N3O5 B1262309 Araplysillin I

Araplysillin I

Cat. No.: B1262309
M. Wt: 717 g/mol
InChI Key: DJOILUOUAWXGIG-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Araplysillin I is a brominated tyrosine-derived alkaloid isolated from marine sponges of the order Verongiida, particularly within the family Aplysinellidae . Structurally, it belongs to a class of brominated compounds characterized by aromatic rings substituted with bromine atoms and amine functional groups, which are critical for their bioactivity . Its isolation involves advanced techniques such as predictive molecular docking and chemical space topology analysis, underscoring its relevance in drug discovery pipelines .

Properties

Molecular Formula

C21H23Br4N3O5

Molecular Weight

717 g/mol

IUPAC Name

(5S,6R)-N-[3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C21H23Br4N3O5/c1-31-18-14(24)9-21(19(29)16(18)25)10-15(28-33-21)20(30)27-5-2-6-32-17-12(22)7-11(3-4-26)8-13(17)23/h7-9,19,29H,2-6,10,26H2,1H3,(H,27,30)/t19-,21+/m0/s1

InChI Key

DJOILUOUAWXGIG-PZJWPPBQSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)CCN)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)CCN)Br)C=C1Br)O)Br

Synonyms

araplysillin I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antibacterial Activity of Selected Compounds Against PAO1

Compound MIC (μM) Reference
This compound 175
Ianthelliformisamine C 17.5
Ciprofloxacin 0.038

While this compound is less potent than ciprofloxacin, its unique marine-derived structure may offer advantages in overcoming bacterial resistance mechanisms.

BACE1 Inhibition in Related Derivatives

Although this compound’s BACE1 inhibition remains unstudied, its structural analogues show promising activity (Table 2).

Table 2: BACE1 Inhibition by Araplysillin Derivatives

Compound Concentration (μM) % Inhibition Reference
Araplysillin X 31.4 70
Araplysillin XI 30.6 60
Secretase Inhibitor IV 0.021 80

The high inhibition by Araplysillin X (70% at 31.4 μM) suggests that bromination and hydroxylation patterns enhance target binding affinity.

Isolation and Bioactivity Prediction

This compound was isolated using in silico molecular docking and affinity modeling, a method also applied to subereaphenols and aerothionin . This approach prioritizes compounds with high chemical similarity to known bioactive molecules, enabling efficient discovery of candidates like this compound for antibacterial applications .

Q & A

What experimental methodologies are recommended for characterizing the structural and functional properties of Araplysillin I?

Level: Basic
Answer: For structural elucidation, combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to resolve complex stereochemistry . Functional characterization should employ bioactivity assays (e.g., antimicrobial susceptibility testing) under standardized conditions (CLSI guidelines). Ensure purity validation via HPLC (>95%) and elemental analysis for novel compounds .

How should researchers design synthetic pathways for this compound to optimize yield and reproducibility?

Level: Basic
Answer: Prioritize retrosynthetic analysis to identify key intermediates. Use scalable reactions (e.g., solid-phase peptide synthesis for peptide-derived structures) and document solvent systems, catalysts, and reaction kinetics. For reproducibility, provide detailed protocols for purification (e.g., column chromatography conditions) and include control experiments to validate intermediate steps . Share raw spectral data in supplementary materials to enable cross-validation .

What strategies are critical for resolving contradictions in reported bioactivity data for this compound?

Level: Advanced
Answer: Discrepancies often arise from variability in experimental conditions (e.g., pH, temperature, or assay sensitivity). Conduct meta-analyses of existing data to identify confounding variables . Validate findings using orthogonal assays (e.g., both in vitro enzyme inhibition and cell-based models) and apply statistical models (ANOVA with post-hoc tests) to quantify significance. Transparently report negative results to avoid publication bias .

How can researchers establish the mechanism of action of this compound in complex biological systems?

Level: Advanced
Answer: Employ multi-omics approaches:

  • Proteomics: Use affinity purification mass spectrometry (AP-MS) to identify binding partners.
  • Transcriptomics: Perform RNA-seq to map gene expression changes post-treatment.
  • Metabolomics: Track metabolic flux via LC-MS. Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing of target pathways . For in vivo relevance, use murine models with pharmacokinetic/pharmacodynamic (PK/PD) profiling .

What criteria should guide the selection of analytical techniques for stability studies of this compound?

Level: Basic
Answer: Stability under physiological conditions (pH, temperature, light) must be assessed via accelerated degradation studies. Use HPLC-PDA for degradation product identification and LC-MS/MS for structural confirmation of metabolites. Include forced degradation (e.g., oxidative stress with H₂O₂) to predict shelf-life . Adhere to ICH guidelines for data reporting .

How should conflicting data on this compound’s cytotoxicity be addressed in preclinical studies?

Level: Advanced
Answer: Standardize cell lines (e.g., ATCC-certified), culture conditions, and cytotoxicity assays (MTT vs. resazurin). Perform dose-response curves (IC₅₀ calculations) with triplicate technical and biological replicates. Compare results against positive controls (e.g., doxorubicin) and reference NIH/3T3 normal cells to assess selectivity . Use Bland-Altman plots to evaluate inter-lab variability .

What computational tools are effective for predicting this compound’s structure-activity relationships (SAR)?

Level: Advanced
Answer: Apply molecular docking (AutoDock Vina, Schrödinger) to map interactions with putative targets (e.g., bacterial ribosomes). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Use QSAR models (DRAGON descriptors) to correlate structural motifs with bioactivity. Cross-reference with experimental mutagenesis data .

How can researchers ensure ethical rigor when reporting this compound’s in vivo efficacy?

Level: Basic
Answer: Follow ARRIVE 2.0 guidelines for animal studies: detail sample size justification, randomization, and blinding protocols. Include histopathology and serum biochemistry to confirm safety. Obtain approval from institutional animal ethics committees and declare compliance in the manuscript .

What methodologies validate the purity of this compound in natural product extracts?

Level: Basic
Answer: Combine bioassay-guided fractionation with LC-MS dereplication to exclude known compounds. Use preparative HPLC for isolation and compare spectroscopic data (NMR, HRMS) with synthetic standards. Quantify purity via qNMR and report limits of detection/quantitation .

How should researchers navigate contradictory findings in this compound’s pharmacokinetic profiles?

Level: Advanced
Answer: Reconcile discrepancies by standardizing administration routes (oral vs. intravenous) and sampling intervals. Use population PK modeling (NONMEM) to account for inter-individual variability. Validate assays with certified reference materials and cross-lab collaborations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Araplysillin I
Reactant of Route 2
Araplysillin I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.